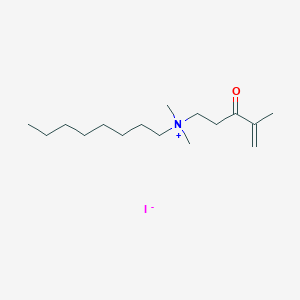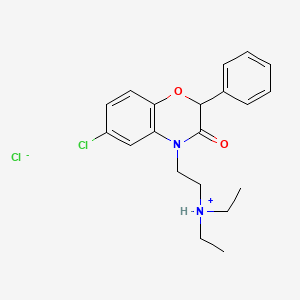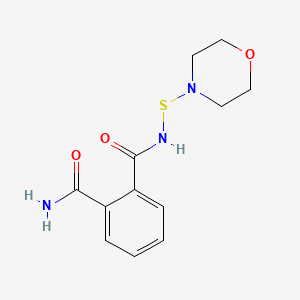
N-Morpholinothio phthaldamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Morpholinothio phthaldamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. It is a shelf-stable, odorless bilateral disulfurating platform molecule that can be easily prepared in high yields. This compound is particularly notable for its ability to facilitate the formation of diverse unsymmetrical disulfides, which are valuable in drug discovery and linker chemistry .
Métodos De Preparación
N-Morpholinothio phthaldamide can be synthesized in a single step from the readily available N,N’-dithiobis(phthalimide). The preparation involves the selective transformation of the morpholino and phthalimide groups in the presence and absence of H+, respectively. This method allows for the facile replacement of the morpholino moiety with various substituents, such as allyl, aryl, and alkynyl groups, resulting in high yields .
Análisis De Reacciones Químicas
N-Morpholinothio phthaldamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The morpholino moiety can be replaced with various substituents, such as allyl, aryl, and alkynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
N-Morpholinothio phthaldamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of unsymmetrical disulfides, which are important in drug discovery and linker chemistry.
Biology: The compound is utilized in the study of disulfide bonds in biological macromolecules, which play a crucial role in maintaining the three-dimensional structure of proteins.
Mecanismo De Acción
The mechanism of action of N-Morpholinothio phthaldamide involves the selective transformation of the morpholino and phthalimide groups. The morpholino group can be replaced with various substituents, enabling the formation of diverse unsymmetrical disulfides. These disulfides are important in drug discovery and linker chemistry due to their ability to form stable cyclic structures and improve the properties of peptide drugs .
Comparación Con Compuestos Similares
N-Morpholinothio phthaldamide is unique compared to other similar compounds due to its shelf-stability, odorlessness, and high yield preparation method. Similar compounds include:
N,N’-dithiobis(phthalimide): The precursor to this compound.
Phthalimide: A related compound used in the synthesis of various organic molecules.
Naphthalimide: Another similar compound with applications in organic electronics and materials science.
This compound stands out due to its ability to facilitate the formation of diverse unsymmetrical disulfides, making it a valuable tool in drug discovery and linker chemistry .
Propiedades
Fórmula molecular |
C12H15N3O3S |
|---|---|
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
2-N-morpholin-4-ylsulfanylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3S/c13-11(16)9-3-1-2-4-10(9)12(17)14-19-15-5-7-18-8-6-15/h1-4H,5-8H2,(H2,13,16)(H,14,17) |
Clave InChI |
SXJUVEZGZORAAF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SNC(=O)C2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
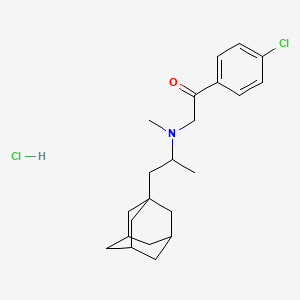

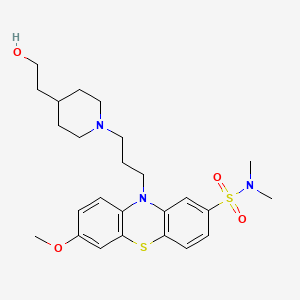
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)
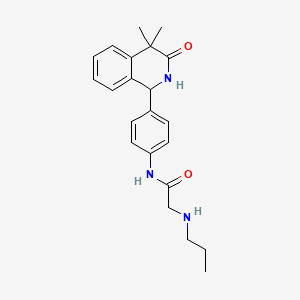




![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
